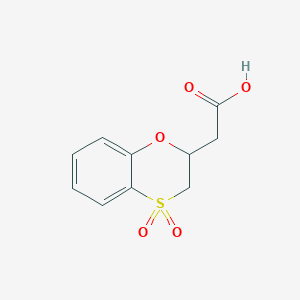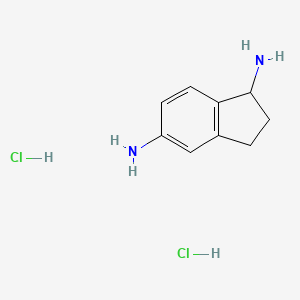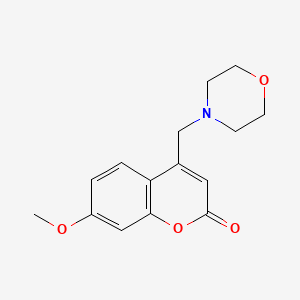
2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The mechanism of action of 2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid is complex and depends on the specific biological system being studied. In general, this compound exerts its effects by modulating the activity of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of COX-2 by binding to its active site and blocking the production of prostaglandins. This compound has also been shown to inhibit the activity of HDACs by binding to their zinc ion and inducing conformational changes that lead to the activation of pro-apoptotic genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dose and duration of treatment. In vitro studies have shown that this compound can inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by inhibiting the activity of COX-2. This compound has also been shown to induce apoptosis or cell cycle arrest in cancer cells by activating the intrinsic or extrinsic apoptotic pathways. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models of inflammation and cancer.
実験室実験の利点と制限
2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound can be easily synthesized using simple and scalable methods, making it a cost-effective tool for scientific research. However, this compound also has some limitations, such as its low bioavailability and potential toxicity at high doses. Therefore, careful dose-response studies and toxicity evaluations are necessary to ensure the safety and efficacy of this compound in various biological systems.
将来の方向性
2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid has great potential for future research and development, particularly in the areas of drug discovery and therapeutic applications. Some possible future directions include:
1. Developing novel this compound derivatives with improved pharmacological properties, such as increased bioavailability and selectivity for specific targets.
2. Studying the role of this compound in various biological processes, such as inflammation, cancer, and viral infections, to identify new therapeutic targets.
3. Investigating the mechanism of action of this compound in more detail, using advanced biochemical and biophysical techniques, such as X-ray crystallography and NMR spectroscopy.
4. Developing new methods for the synthesis and purification of this compound, to improve the yield and purity of the compound.
5. Conducting clinical trials to evaluate the safety and efficacy of this compound as a potential drug candidate for various diseases.
In conclusion, this compound is a promising compound that has shown great potential for scientific research and development. Its unique chemical structure and diverse biological activities make it a valuable tool for studying various biological processes and developing new drugs. However, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid can be synthesized using various methods, including the reaction of 2-chloroacetic acid with 2-mercaptobenzoic acid in the presence of a base, or the reaction of 2-chloroacetic acid with 2-aminobenzenethiol followed by oxidation. The yield of this compound synthesis can be improved by optimizing the reaction conditions, such as the choice of solvent, reaction temperature, and reaction time.
科学的研究の応用
2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. This compound has been used in various scientific research fields, such as pharmacology, biochemistry, and medicinal chemistry. In pharmacology, this compound has been studied for its potential to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. In biochemistry, this compound has been used as a tool to study the structure and function of proteins, such as COX-2 and histone deacetylases (HDACs). In medicinal chemistry, this compound has been used as a lead compound to develop novel drugs with improved pharmacological properties.
Safety and Hazards
特性
IUPAC Name |
2-(4,4-dioxo-2,3-dihydro-1,4λ6-benzoxathiin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5S/c11-10(12)5-7-6-16(13,14)9-4-2-1-3-8(9)15-7/h1-4,7H,5-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVWYODOMKPJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2S1(=O)=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2884197.png)

![1-(4-Methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2884201.png)
![3-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline](/img/structure/B2884204.png)

acetate](/img/structure/B2884206.png)
![5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2884207.png)

![2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2884209.png)
![4-[[2-[[4-Methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2884211.png)
![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2884212.png)
